Sodium 1-butanesulfonate
Overview
Description
Sodium 1-butanesulfonate is a compound that has been studied for its interactions with various enzymes and its potential applications in polymer chemistry and ionic liquids. It is known to have specific effects on enzyme activity and has been incorporated into polymers to modify their properties. Additionally, its conformational behavior has been analyzed in different states, providing insights into its molecular structure .
Synthesis Analysis
The synthesis of sodium 1-butanesulfonate-related compounds involves various chemical reactions. For instance, poly(1,4-butylene isophthalate)s containing sodium sulfonate groups were synthesized from dimethyl isophthalate and 1,4-butanediol, with the introduction of sulfonate groups affecting the polymer's solubility and thermal properties . In another study, 4-(Succinimido)-1-butane sulfonic acid was prepared by mixing succinimide and 1,4-butanesultone, showcasing a simple and safe synthesis method for a Brønsted acid catalyst .
Molecular Structure Analysis
The conformational behavior of sodium 1-butanesulfonate has been studied using Raman spectroscopy and theoretical calculations. The compound exhibits different conformations in the solid state and in aqueous solution, with characteristic stretching bands indicating the presence of trans and gauche conformations around the CC–CS bond .
Chemical Reactions Analysis
Sodium 1-butanesulfonate and its derivatives participate in various chemical reactions. For example, the sulfonate groups in polymers affect the glass transition temperature and crystallization due to the introduction of bulky groups into the polymer backbone . Additionally, 4-(Succinimido)-1-butane sulfonic acid acts as a catalyst for the synthesis of pyrano[4,3-b]pyran derivatives under solvent-free conditions .
Physical and Chemical Properties Analysis
The physical and chemical properties of sodium 1-butanesulfonate derivatives have been characterized in several studies. Polymers containing sodium sulfonate groups displayed altered solubility and thermal properties, with water dispersibility observed in samples containing a high concentration of sulfonate groups . The thermophysical characteristics of N-methyl-N-alkylpyrrolidinium nonafluoro-1-butanesulfonate salts were investigated, revealing low melting points and potential use as ionic liquids and solid electrolytes . The solvation of sodium chloride in ionic liquids containing butyl groups was also studied, indicating specific interactions and solvation structures at the solid/liquid interface .
Scientific Research Applications
Interaction with Enzymes
- Sodium 1-butanesulfonate has been studied for its interaction with enzymes. Research has shown that while sodium 1-butanesulfonate generally remains inactive at studied concentrations, sodium dodecyl sulfate demonstrates a selective inhibitory effect on various enzymes such as alcohol dehydrogenase and lactate dehydrogenase (Vincenzini et al., 1982).
Redox Cyclability in Polyaniline
- Sodium 1-butanesulfonate has been used in the synthesis of water-soluble polymers, showing higher redox cyclability than unsubstituted polyaniline. This was demonstrated through spectroelectrochemical and cyclic voltammetric studies (Kim et al., 1994).
Conformational Behavior Analysis
- The conformational behavior of sodium 1-butanesulfonate has been studied using Raman spectroscopy and theoretical calculations. This research helps in understanding the molecular structure and behavior in various states (Ohno et al., 2000).
Ionic Liquid Properties
- Sodium 1-butanesulfonate has been explored for its potential use as an ionic liquid and solid electrolyte. Studies on N-methyl-N-alkylpyrrolidinium nonafluoro-1-butanesulfonate salts demonstrate thermophysical characteristics relevant to these applications (Forsyth et al., 2006).
Bioactivity and Stability in Biological Media
- Research on gold nanoparticles functionalized by sodium 3-mercapto-1-propanesulfonate (closely related to sodium 1-butanesulfonate) has revealed their stability in biological media and bioactivity, particularly in drug delivery systems (Rossi et al., 2016).
Synthesis and Properties of Water-Soluble Polypyrrole
- Sodium 1-butanesulfonate is involved in the synthesis of water-soluble polypyrrole, exhibiting properties like higher conductivity due to self-doping by protons (Chang et al., 1998).
Developmental Toxicity Studies
- The sodium salt of 2,3-dimercapto-1-propanesulfonic acid (related to sodium 1-butanesulfonate) has been evaluated for developmental toxicity in mice, showing no significant developmental toxic effects at tested levels (Bosque et al., 1990).
Synthesis of Functional Materials
- Studies on the synthesis of sodium 1-butanesulfonate derivatives have explored their application in producing functional materials with diverse uses such as gelling agents and emulsifiers (Zheng-guo, 2005).
GABA Receptor Antagonism Studies
- Research on sodium dimercaptopropanesulfonate (related to sodium 1-butanesulfonate) has investigated its effects on the antagonism of certain substances to the gamma-aminobutyric acid (GABA) receptor, demonstrating its protective role (Zhang et al., 2001).
properties
IUPAC Name |
sodium;butane-1-sulfonate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10O3S.Na/c1-2-3-4-8(5,6)7;/h2-4H2,1H3,(H,5,6,7);/q;+1/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XQCHMGAOAWZUPI-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCS(=O)(=O)[O-].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9NaO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
2386-47-2 (Parent) | |
Record name | Sodium 1-butanesulfonate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002386541 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID20883837 | |
Record name | 1-Butanesulfonic acid, sodium salt (1:1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20883837 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Sodium 1-butanesulfonate | |
CAS RN |
2386-54-1 | |
Record name | Sodium 1-butanesulfonate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002386541 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Butanesulfonic acid, sodium salt (1:1) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 1-Butanesulfonic acid, sodium salt (1:1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20883837 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Sodium butane-1-sulphonate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.457 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | SODIUM 1-BUTANESULFONATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8SX3XD39H3 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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